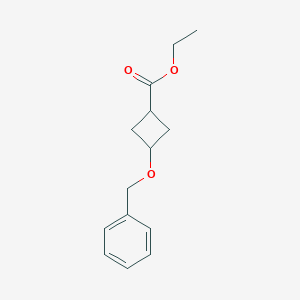

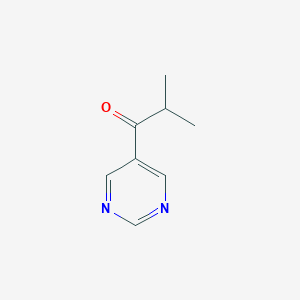

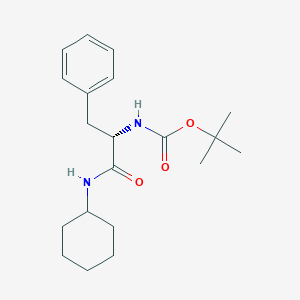

![molecular formula C20H28O3 B026152 (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one CAS No. 130466-20-5](/img/structure/B26152.png)

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of complex organic molecules featuring a naphtho[2,1-f][1]benzofuran skeleton. Such compounds are of interest due to their potential biological activities and complex molecular architectures, making them valuable for synthetic organic chemistry and medicinal chemistry studies.

Synthesis Analysis

The synthesis of similar polycyclic compounds often involves multi-step reactions, including the Diels-Alder reaction, followed by dehydrogenation or catalytic hydrogenation processes. A study by Oda et al. (1979) described a convenient synthesis pathway for related naphthacenones using the Diels-Alder reaction, highlighting a method that could be adapted for synthesizing our target compound (Oda, Nagai, & Ito, 1979).

Molecular Structure Analysis

The molecular structure of compounds within this category typically exhibits a high degree of complexity, featuring multiple chiral centers and a polycyclic framework. Studies often utilize NMR and IR spectroscopy to determine conformation and structural intricacies, as demonstrated by Kamada and Yamamoto (1980) in their investigation of cyclooctanaphthalenes (Kamada & Yamamoto, 1980).

Chemical Reactions and Properties

Compounds similar to the target molecule can undergo a variety of chemical reactions, including photocyclization and rearrangement under specific conditions, leading to the formation of novel polycyclic aromatic hydrocarbons. Gundermann, Romahn, & Zander (1992) explored such transformations, providing a basis for understanding the reactivity of our compound of interest (Gundermann, Romahn, & Zander, 1992).

科学研究应用

Structural and Crystallographic Analysis

The compound, identified as a cassane furanoditerpene, has been subjected to thorough structural analysis in scientific studies. For example, Fun et al. (2010) analyzed the absolute configuration of isovouacapenol C, a closely related compound, detailing its molecular structure and crystal configuration. This analysis revealed the presence of cyclohexane rings in chair and twisted half-chair conformations and a nearly planar furan ring. These structural insights are critical for understanding the compound's chemical behavior and potential interactions (Fun, Yodsaoue, Karalai, & Chantrapromma, 2010).

Molecular Synthesis and Reactions

The synthesis and reactions involving benzofuran derivatives are a significant focus in research. Katritzky et al. (2003) detailed the synthesis of 3-hydroxymethylbenzofurans and 3-hydroxymethyl-2,3-dihydrobenzofurans, elaborating on the methodologies and the reactivity of these compounds. Such studies highlight the synthetic routes and potential chemical applications of benzofuran derivatives, including the compound (Katritzky, Kirichenko, Ji, Steel, & Karelson, 2003).

Bioactive Compound Synthesis

Research by Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, starting from 5-hydroxy-3-methyl-3H-benzofuran-2-one. The study outlined a potential mechanism involving cyclization, rearrangement, and ring expansion, demonstrating the compound's relevance in synthesizing bioactive molecules (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).

Antibacterial and Anti-implantation Activities

Krishna Murthy et al. (2002) synthesized a series of benzofurans to explore their antibacterial and anti-implantation activities. Their findings revealed that specific compounds demonstrated significant activity against gram-positive bacteria, and one particular compound showed substantial anti-implantation activity. This research underscores the potential pharmaceutical applications of benzofuran derivatives (Krishna Murthy, Rajitha, Kanakalingeswara Rao, Raja Komuraiah, & Reddy, 2002).

Antioxidant Properties

A study by Ezzatzadeh & Hossaini (2019) focused on synthesizing benzofuran derivatives from euparin and evaluating their antioxidant activities. The results showed that some compounds, particularly compound 10b, exhibited moderate radical scavenging activity and high reducing activity, indicating the antioxidant potential of benzofuran derivatives (Ezzatzadeh & Hossaini, 2019).

属性

IUPAC Name |

(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWFLZKYHYLIC-QOSLBHJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

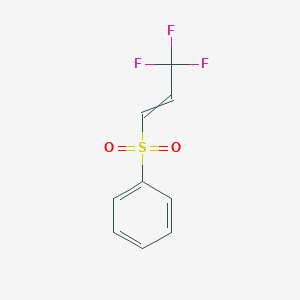

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

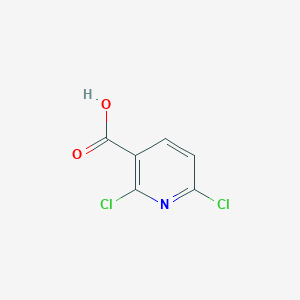

![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)

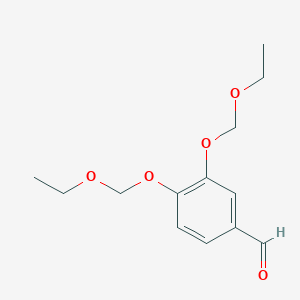

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)